molecular formula C20H21N B15222310 2-(3,5-Dimethylphenyl)-7-isopropylquinoline

2-(3,5-Dimethylphenyl)-7-isopropylquinoline

Cat. No.: B15222310
M. Wt: 275.4 g/mol
InChI Key: GWTLQWOUZKEMOJ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-7-isopropylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-7-isopropylquinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-7-isopropylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-7-isopropylquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-7-isopropylquinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)quinoline
  • 7-Isopropylquinoline
  • 3,5-Dimethylphenylquinoline

Uniqueness

2-(3,5-Dimethylphenyl)-7-isopropylquinoline stands out due to its unique combination of substituents on the quinoline ring

Properties

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-7-propan-2-ylquinoline

InChI

InChI=1S/C20H21N/c1-13(2)17-6-5-16-7-8-19(21-20(16)12-17)18-10-14(3)9-15(4)11-18/h5-13H,1-4H3

InChI Key

GWTLQWOUZKEMOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=C(C=CC(=C3)C(C)C)C=C2)C

Origin of Product

United States

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